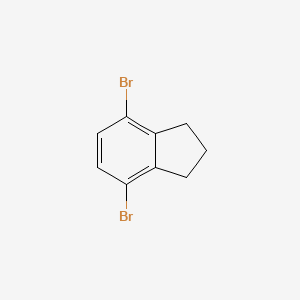

4,7-dibromo-2,3-dihydro-1H-indene

Description

Significance of Indene (B144670) Scaffolds in Organic Electronics and Advanced Materials

The indene framework, a bicyclic structure consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, provides a unique combination of rigidity and functionality. This structural motif is a cornerstone in the design of various organic materials for several reasons. The planar nature of the aromatic ring, coupled with the potential for functionalization on both the five- and six-membered rings, allows for the precise tuning of electronic properties such as HOMO/LUMO energy levels and charge carrier mobility.

Indene and its derivatives, particularly those with extended π-conjugation, are integral to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Their incorporation into polymeric or small-molecule semiconductors can enhance thermal stability, improve film morphology, and facilitate efficient charge transport. Furthermore, the indene scaffold is found in various biologically active molecules and serves as a ligand in catalysis, highlighting its broad importance in chemical synthesis.

Strategic Importance of Halogenated Indene Building Blocks

The introduction of halogen atoms, such as bromine, onto the indene scaffold is a powerful strategy for synthetic chemists. Halogenated indenes, and more specifically dibromoindenes, serve as versatile precursors for a wide array of more complex molecules. The carbon-bromine bonds are amenable to a variety of cross-coupling reactions, including the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. wikipedia.orgwikipedia.org These reactions enable the facile introduction of aryl, alkynyl, and amino functionalities, respectively, allowing for the systematic extension of the π-conjugated system and the introduction of specific electronic or self-assembly properties.

This synthetic versatility makes halogenated indenes highly valuable building blocks for creating a diverse library of materials from a single, readily accessible starting point. The position of the bromine atoms on the indene ring is crucial, as it dictates the geometry and electronic structure of the resulting polymers and complex molecules.

Scope and Research Focus on 4,7-Dibromo-2,3-dihydro-1H-indene

This article directs its focus specifically to the chemical compound This compound . The "2,3-dihydro" designation indicates that the five-membered ring is saturated, a structure also known as an indan (B1671822). This feature imparts a degree of conformational flexibility compared to the fully unsaturated indene. The strategic placement of bromine atoms at the 4- and 7-positions of the benzene ring makes this molecule a symmetrical building block. This symmetry can be advantageous in the synthesis of linear, well-defined polymers.

The primary research interest in this compound lies in its potential as a monomer for the synthesis of novel polymers for organic electronics. The two bromine atoms provide reactive handles for polymerization through various cross-coupling methodologies, leading to polymers with a repeating indan unit in the backbone. The properties of these polymers can be fine-tuned by the choice of the co-monomer used in the polymerization reaction.

This article will delve into the (plausible) synthesis of this compound, its key chemical properties, and its prospective applications in the field of advanced materials, based on the established reactivity of similar halogenated aromatic compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8Br2 |

|---|---|

Molecular Weight |

275.97 g/mol |

IUPAC Name |

4,7-dibromo-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C9H8Br2/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3H2 |

InChI Key |

WUZXCNCVYLQZGV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2C1)Br)Br |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 4,7 Dibromo 2,3 Dihydro 1h Indene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 4,7-dibromo-2,3-dihydro-1H-indene, specific signals in ¹H and ¹³C NMR spectra would confirm the placement of the bromine atoms and the structure of the dihydroindene core.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

Aromatic Region: The protons on the benzene (B151609) ring (H-5 and H-6) would appear as two doublets due to coupling with each other. Their chemical shift would be in the typical aromatic region (approximately 7.0-7.5 ppm).

Aliphatic Region: The five-membered ring contains three sets of methylene (B1212753) protons (H-1, H-2, and H-3).

The protons at C1 and C3 are benzylic and would appear as triplets around 2.8-3.1 ppm, each integrating to 2H.

The protons at C2 would be a multiplet, likely a quintet, appearing further upfield around 2.0-2.3 ppm, integrating to 2H.

The symmetry of the 4,7-disubstituted pattern simplifies the spectrum compared to asymmetrically substituted indanes.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-5, H-6 | ~7.20 | d | 2H |

| H-1, H-3 | ~2.90 | t | 4H |

| H-2 | ~2.10 | p | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms. Due to the molecule's symmetry, this compound would display five distinct signals.

Aromatic Carbons: Four signals are expected in the aromatic region (120-150 ppm). The two carbons bearing bromine atoms (C-4 and C-7) would be significantly shifted and can be identified by their characteristic low intensity and the effect of the halogen. The other two aromatic carbons (C-5 and C-6) and the bridgehead carbons (C-3a and C-7a) would also have distinct shifts.

Aliphatic Carbons: Three signals would appear in the upfield region (< 40 ppm) corresponding to the C-1, C-2, and C-3 carbons of the five-membered ring.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C-4, C-7 (C-Br) | ~120-125 |

| C-5, C-6 | ~128-132 |

| C-3a, C-7a | ~145-150 |

| C-1, C-3 | ~32 |

| C-2 | ~25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals, a suite of 2D NMR experiments would be employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between the adjacent aliphatic protons (H-1 with H-2, and H-2 with H-3) and between the aromatic protons (H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each carbon signal based on the known assignment of its attached proton (e.g., C-1 with H-1, C-2 with H-2, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons (like C-3a, C-4, C-7, C-7a) by their correlation to nearby protons. For instance, the benzylic protons at C-1 and C-3 would show correlations to the aromatic carbons C-3a, C-4, and C-7a.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. chemrxiv.org

For this compound (C₉H₈Br₂), HRMS would be used to verify its molecular formula. The presence of two bromine atoms creates a distinctive isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak [M]⁺ would appear as a characteristic triplet of peaks:

A peak for the molecule with two ⁷⁹Br isotopes.

A peak for the molecule with one ⁷⁹Br and one ⁸¹Br isotope (approximately twice the intensity of the others).

A peak for the molecule with two ⁸¹Br isotopes.

By measuring the exact mass of any of these ions to several decimal places, the elemental formula C₉H₈Br₂ can be unequivocally confirmed, distinguishing it from any other formula that might have the same nominal mass.

X-ray Crystallography for Solid-State Structural Analysis

While NMR and MS provide data on connectivity and formula, X-ray crystallography gives the precise three-dimensional arrangement of atoms in a single crystal, offering definitive proof of structure. researchgate.net

Determination of Molecular Geometry and Bond Parameters

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide a wealth of structural information. nih.gov

Molecular Geometry: The analysis would confirm the fusion of the benzene and cyclopentane (B165970) rings. The five-membered ring in dihydroindene systems typically adopts a non-planar "envelope" or "twist" conformation. The precise puckering of this ring would be determined.

Bond Lengths and Angles: The experiment would yield precise measurements for all bond lengths (C-C, C-H, C-Br) and bond angles. The C-Br bond lengths and the geometry around the substituted aromatic ring would be of particular interest, confirming the 4,7-substitution pattern. Any distortions in the benzene ring due to the bulky bromine substituents would also be quantifiable.

Intermolecular Interactions: The crystal packing would reveal how the molecules arrange themselves in the solid state, highlighting intermolecular forces such as van der Waals interactions or potential bromine-bromine halogen bonds that influence the material's bulk properties.

Analysis of Crystal Packing and Intermolecular Interactions

The solid-state architecture of this compound is dictated by a combination of non-covalent interactions that maximize packing efficiency. The key structural features influencing these interactions are the planar aromatic ring, the flexible five-membered aliphatic ring, and the two bromine substituents. The interplay of van der Waals forces, potential halogen bonding, and weak hydrogen bonding is expected to define the crystal lattice.

The primary intermolecular forces anticipated to be present in the crystal structure of this compound include:

Halogen Bonding: The bromine atoms on the aromatic ring are the most prominent sites for directional intermolecular interactions. Halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule (such as another bromine atom or the π-system of the aromatic ring), is a strong possibility. These Br···Br or Br···π interactions can play a significant role in the directional assembly of the molecules in the crystal.

C-H···π Interactions: The hydrogen atoms of the aliphatic cyclopentyl ring and the aromatic ring can act as weak hydrogen bond donors, interacting with the electron-rich π-system of the benzene ring of a neighboring molecule. These interactions, although weaker than conventional hydrogen bonds, are numerous and collectively contribute to the cohesion of the crystal structure.

Based on the analysis of related structures, it is predicted that the crystal packing of this compound will be a dense arrangement, with molecules likely forming layered or herringbone motifs to accommodate the various intermolecular interactions efficiently. The planarity of the aromatic portion of the molecule, coupled with the directional nature of halogen bonding, would be the dominant factors in determining the specific packing arrangement.

Table 1: Predicted Crystallographic Properties and Intermolecular Interactions for this compound

| Parameter | Predicted Value / Type |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |

| Key Intermolecular Interactions | Halogen Bonding (Br···Br, Br···π), π-π Stacking, C-H···π |

Mechanistic Investigations of Reactions Involving 4,7 Dibromo 2,3 Dihydro 1h Indene

Elucidation of Bromination Reaction Mechanisms on Indane Scaffolds

The introduction of bromine atoms onto an indane scaffold, such as in the synthesis of 4,7-dibromo-2,3-dihydro-1H-indene, proceeds via an electrophilic aromatic substitution (SEAr) mechanism. libretexts.org This class of reactions is characteristic of aromatic compounds, where the high electron density of the benzene (B151609) ring acts as a nucleophile. openstax.orgbyjus.com

The process is initiated by the generation of a potent electrophile, typically Br⁺. This is often achieved by treating molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, creating a more electrophilic bromine species. openstax.orgbyjus.com

The key steps of the mechanism are as follows:

Formation of the Sigma Complex: The electrophile (Br⁺) is attacked by the π-electron system of the indane ring. This leads to the formation of a resonance-stabilized carbocation intermediate, also known as an arenium ion or sigma complex. libretexts.orgbyjus.comnih.gov The formation of this intermediate temporarily disrupts the aromaticity of the ring and is typically the rate-determining step of the reaction. nih.gov

Deprotonation and Restoration of Aromaticity: A weak base, often the FeBr₄⁻ complex formed from the catalyst, removes a proton from the carbon atom bearing the new bromine substituent. libretexts.org This step is fast and results in the restoration of the stable aromatic system, yielding the brominated indane product. libretexts.org

For the indane skeleton, the existing alkyl portion influences the regioselectivity of the bromination. The fused cyclopentyl ring is an ortho-, para-directing group due to its electron-donating nature. In the case of 2,3-dihydro-1H-indene, this would direct incoming electrophiles to the 4- and 6-positions. The formation of the 4,7-dibromo isomer suggests a multi-step process or specific reaction conditions that favor this substitution pattern. Factors such as steric hindrance and the electronic effects of the first bromine substituent will influence the position of the second bromination.

Mechanistic Pathways of Cross-Coupling Transformations with Dibromoindanes

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the formation of new carbon-carbon and carbon-heteroatom bonds. mt.comwikipedia.org The general mechanism for these transformations, such as the Suzuki, Heck, and Sonogashira couplings, involves a catalytic cycle centered on a palladium complex.

Suzuki Coupling:

The Suzuki reaction couples an organohalide with an organoboron compound. wikipedia.org The catalytic cycle for the reaction of this compound with a generic organoboronic acid (R-B(OH)₂) can be described in three main steps: youtube.com

Oxidative Addition: A low-valent palladium(0) complex reacts with one of the C-Br bonds of the dibromoindane. This involves the insertion of the palladium atom into the carbon-bromine bond, leading to the formation of a new organopalladium(II) complex. mt.comyoutube.com The oxidation state of palladium changes from 0 to +2.

Transmetalation: The organic group (R) from the organoboron reagent is transferred to the palladium(II) complex. This step requires the presence of a base to activate the organoboron species, forming a borate (B1201080) complex which facilitates the transfer of the R group to the palladium center. wikipedia.orgorganic-chemistry.org A new diorganopalladium(II) complex is formed.

Reductive Elimination: The two organic groups (the indanyl group and the R group) on the palladium(II) complex are coupled together, forming a new C-C bond and the final product. The palladium catalyst is regenerated in its Pd(0) state, allowing it to re-enter the catalytic cycle. youtube.com

This process can be performed sequentially at the two bromine positions to introduce two different organic fragments.

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene. byjus.comwikipedia.org The mechanism shares the initial oxidative addition step with the Suzuki coupling.

Oxidative Addition: A Pd(0) catalyst inserts into a C-Br bond of the dibromoindane to form a Pd(II) complex. byjus.comnih.gov

Alkene Insertion (Syn-Addition): The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond in a syn-periplanar fashion. byjus.comyoutube.com

Beta-Hydride Elimination: A hydrogen atom from the adjacent carbon of the newly attached alkyl chain is eliminated, forming a new double bond in the product and a palladium-hydride species. youtube.com

Reductive Elimination: The palladium(II)-hydride complex undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst. byjus.com

Sonogashira Coupling:

The Sonogashira reaction is used to form a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org

The catalytic cycle is thought to involve two interconnected cycles:

Palladium Cycle: This is similar to the other cross-coupling reactions and begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of the dibromoindane. wikipedia.orgyoutube.com

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. youtube.com This copper acetylide then undergoes transmetalation with the organopalladium(II) complex. youtube.com

Reductive Elimination: The final step is the reductive elimination from the palladium center to give the coupled alkynyl-indane product and regenerate the Pd(0) catalyst. youtube.com

Kinetic and Thermodynamic Aspects of Derivatization Reactions

The rates and equilibria of reactions involving this compound are influenced by several factors. While specific kinetic and thermodynamic data for this exact compound are not extensively published, general principles from related systems can be applied.

Kinetics:

The rates of the cross-coupling reactions are dependent on several variables:

Catalyst System: The choice of palladium precursor and, crucially, the ligands coordinated to the palladium center can dramatically affect the reaction rate. Electron-rich and sterically bulky phosphine (B1218219) ligands often accelerate the rates of oxidative addition and reductive elimination.

Leaving Group: The nature of the halide influences the rate of oxidative addition, with the reactivity order generally being I > Br > Cl.

Reaction Temperature: As with most chemical reactions, higher temperatures generally lead to faster reaction rates by providing the necessary activation energy.

Base: In reactions like the Suzuki and Heck couplings, the choice and concentration of the base can be rate-limiting. The base is involved in the transmetalation step (Suzuki) or in the regeneration of the catalyst (Heck). organic-chemistry.orgbyjus.com

Thermodynamics:

The table below summarizes the key mechanistic steps for the major cross-coupling reactions.

| Reaction | Key Mechanistic Steps | Role of Base | Catalyst System |

| Suzuki Coupling | Oxidative Addition, Transmetalation, Reductive Elimination youtube.com | Activates the organoboron reagent for transmetalation organic-chemistry.org | Pd(0) complex |

| Heck Reaction | Oxidative Addition, Alkene Insertion, Beta-Hydride Elimination, Reductive Elimination byjus.com | Regenerates the Pd(0) catalyst byjus.com | Pd(0) complex |

| Sonogashira Coupling | Oxidative Addition, Transmetalation (from Cu to Pd), Reductive Elimination wikipedia.orgyoutube.com | Forms the copper acetylide and neutralizes HX youtube.com | Pd(0) complex and Cu(I) co-catalyst |

Cross Coupling Reactions for the Functionalization of 4,7 Dibromo 2,3 Dihydro 1h Indene

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives. tcichemicals.comnih.govnih.gov This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. tcichemicals.com

The Suzuki-Miyaura coupling is extensively used to introduce diverse aryl and heteroaryl groups onto aromatic scaffolds. In the context of 4,7-dibromo-2,3-dihydro-1H-indene, this reaction allows for the selective formation of C-C bonds at the 4- and 7-positions, leading to the synthesis of a variety of substituted 2,3-dihydro-1H-indene derivatives. The reaction's versatility is demonstrated by the successful coupling of various aryl and heteroaryl boronic acids. nih.govnih.gov For instance, both electron-rich and electron-poor aryl boronic acids, as well as sterically hindered ones, can be effectively coupled. nih.govnih.gov Heterocyclic moieties, which are prevalent in pharmacologically active compounds, can also be readily installed using the corresponding heteroarylboronic acids or their trifluoroborate salts. nih.gov The reaction generally proceeds with high yields and good chemoselectivity. beilstein-journals.org

A variety of aryl and heteroaryl boronic acids have been successfully coupled with bromo-substituted aromatic compounds, including those with electron-donating and electron-withdrawing groups. nih.govresearchgate.net For example, phenylboronic acid, as well as substituted derivatives like (4-methoxyphenyl)boronic acid, have been used to introduce phenyl and methoxyphenyl groups, respectively. nih.gov The reaction also accommodates heteroaromatic boronic acids, enabling the introduction of moieties like pyridinyl, thienyl, and furanyl groups. nih.gov

The efficiency of the Suzuki-Miyaura reaction is highly dependent on several factors, including the choice of catalyst, base, solvent, and temperature. nih.govresearchgate.netresearchgate.net Optimization of these parameters is crucial for achieving high yields and minimizing side reactions. nsf.govrsc.org

Catalyst Systems: A wide range of palladium catalysts have been developed for Suzuki-Miyaura couplings. tcichemicals.com Commonly used catalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine (B1218219) ligands. nih.govnih.gov N-Heterocyclic carbene (NHC) ligands have emerged as a powerful alternative to phosphines, offering enhanced stability and catalytic activity. nih.gov The choice of ligand can significantly influence the reaction's outcome, with sterically bulky and electron-rich ligands often providing the best results. nih.gov

Bases: A base is required to activate the organoboron reagent. tcichemicals.com Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently employed. nih.govnih.govresearchgate.net The choice of base can affect the reaction rate and yield, with its effectiveness sometimes being solvent-dependent. researchgate.net

Solvents: The reaction is typically carried out in a variety of solvents, including toluene, dioxane, and dimethylformamide (DMF), often with the addition of water. nih.govresearchgate.net The solvent system can influence the solubility of the reactants and the stability of the catalytic species. researchgate.net For example, a mixture of dioxane and water is a common solvent system that often provides good results. nih.gov

Temperature: The reaction temperature is a critical parameter, with many Suzuki-Miyaura couplings being performed at elevated temperatures, typically ranging from 80°C to 140°C, to ensure a reasonable reaction rate. nih.govresearchgate.net

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions

| Parameter | Variation | Observation | Reference |

|---|---|---|---|

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd-NHC complexes | Pd-NHC complexes can offer high turnover numbers. | nih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ and Cs₂CO₃ are commonly effective. | nih.govnih.govresearchgate.net |

| Solvent | Toluene, Dioxane/H₂O, DMF | A mixture of dioxane and water is frequently used. | nih.govnih.govresearchgate.net |

| Temperature | 80°C - 140°C | Higher temperatures often lead to faster reactions. | nih.govresearchgate.net |

Stille Cross-Coupling for Carbon-Carbon Bond Formation

The Stille reaction provides another powerful method for the formation of carbon-carbon bonds, complementing the Suzuki-Miyaura coupling. wikipedia.org This reaction involves the palladium-catalyzed coupling of an organostannane (organotin) reagent with an organic halide or pseudohalide. organic-chemistry.org

Organostannanes are versatile reagents that can be used to introduce a wide range of organic groups, including aryl, vinyl, and alkyl moieties. wikipedia.org The Stille coupling is particularly useful for synthesizing conjugated systems. chemicalforums.com In the context of this compound, organostannane reagents can be employed to functionalize the 4- and 7-positions. The reaction is known for its tolerance of a wide variety of functional groups and is less sensitive to the presence of water compared to some other coupling reactions. wikipedia.org

Both Stille and Suzuki couplings are widely used for C-C bond formation, and the choice between them can depend on several factors, including substrate scope, reaction conditions, and the toxicity of the reagents. In some cases, the Stille reaction can provide better yields than the Suzuki coupling, particularly when dealing with sterically hindered substrates. nih.gov However, a significant drawback of the Stille reaction is the toxicity of the organotin compounds and the difficulty in removing the tin byproducts from the reaction mixture. organic-chemistry.org In contrast, the boronic acid byproducts of the Suzuki reaction are generally considered less toxic and are easier to remove. nih.gov Comparative studies have shown that for certain substrates, the Stille coupling can outperform the Suzuki coupling in terms of yield, but the Suzuki reaction is often preferred due to the lower health risks associated with the reagents. nih.govrsc.orgresearchgate.net

Table 2: Comparison of Stille and Suzuki Coupling

| Feature | Stille Coupling | Suzuki Coupling | Reference |

|---|---|---|---|

| Organometallic Reagent | Organostannane | Organoboron | tcichemicals.comwikipedia.org |

| Toxicity | High (tin compounds) | Low (boron compounds) | nih.govorganic-chemistry.org |

| Byproduct Removal | Can be difficult | Generally easier | nih.govorganic-chemistry.org |

| Yields | Can be higher for some substrates | Generally good to excellent | nih.govrsc.org |

Other Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Negishi)

Beyond the Suzuki and Stille reactions, other palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Negishi couplings, offer additional avenues for the functionalization of this compound.

The Sonogashira reaction is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, which typically uses a palladium catalyst and a copper(I) co-catalyst, is the most common way to synthesize substituted alkynes. wikipedia.org For this compound, the Sonogashira coupling would allow for the introduction of alkynyl groups at the 4- and 7-positions, which are valuable precursors for further synthetic transformations. nih.gov

The Negishi reaction involves the coupling of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org A key advantage of the Negishi coupling is the high reactivity of the organozinc reagents, which can lead to high yields and good functional group tolerance. wikipedia.orgnih.gov This reaction allows for the formation of C-C bonds between sp³, sp², and sp hybridized carbon atoms, making it a versatile tool for organic synthesis. wikipedia.org

Computational Chemistry and Theoretical Studies of 4,7 Dibromo 2,3 Dihydro 1h Indene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 4,7-dibromo-2,3-dihydro-1H-indene, DFT calculations can elucidate the arrangement of electrons and how this dictates the molecule's behavior.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower chemical reactivity.

For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the bromine atoms, which possess lone pairs of electrons. The LUMO, conversely, would be distributed over the aromatic system, representing the region where an incoming electron would be most stabilized.

While direct computational data for this compound is scarce, we can infer its likely FMO characteristics from studies on related indane and brominated aromatic compounds. For instance, DFT studies on 2,3-dihydro-1H-indene (indan) show the influence of the fused ring system on the electronic structure. The introduction of two bromine atoms at the 4 and 7 positions would significantly alter the FMO energies. The electron-withdrawing nature of the bromine atoms would lower the energy of both the HOMO and LUMO, and their lone pairs would also contribute to the HOMO.

A hypothetical representation of the FMO energy levels for this compound, based on typical values for similar aromatic halides, is presented in the table below.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Highest Occupied Molecular Orbital; associated with electron-donating ability. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability and reactivity. |

The electron density distribution reveals how electrons are spread throughout the molecule, and the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. The MEP is particularly useful for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP would show regions of high electron density around the two bromine atoms due to their lone pairs. The aromatic ring would also exhibit a negative potential. The hydrogen atoms of the dihydroindene moiety would show a positive potential. Such an analysis is critical for understanding intermolecular interactions, such as halogen bonding, which could play a role in the crystal packing and biological activity of this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like the dihydroindene part of this compound, MD simulations can provide insights into its conformational landscape. The five-membered ring in the 2,3-dihydro-1H-indene structure is not planar and can adopt different puckered conformations, such as envelope and twist forms.

MD simulations would involve calculating the forces between atoms and using these forces to simulate the molecule's motion. By running a simulation for a sufficient length of time, one can observe the different conformations the molecule can adopt and determine their relative stabilities. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or in crystal formation. While specific MD studies on this compound are not available, studies on similar fused-ring systems often reveal a dynamic equilibrium between a few low-energy conformations.

Prediction of Reactivity and Reaction Pathways

Computational chemistry can be used to predict the reactivity of this compound and to explore potential reaction pathways. The FMO analysis and MEP maps discussed earlier are primary tools for this purpose. The locations of the HOMO and LUMO, along with the electrostatic potential, can identify the most likely sites for chemical reactions.

For example, the bromine atoms on the aromatic ring are potential sites for nucleophilic aromatic substitution reactions, although such reactions typically require harsh conditions or the presence of a strong activating group. The aromatic ring itself could undergo electrophilic substitution, with the bromine atoms acting as deactivating but ortho-, para-directing groups (though in this case, the available positions are limited). The benzylic positions of the dihydroindene ring could also be sites for radical substitution reactions.

Theoretical calculations can model the transition states of potential reactions, providing activation energies that help to predict the feasibility and kinetics of different reaction pathways. This can be invaluable in designing synthetic routes to derivatives of this compound.

Theoretical Insights into Optical and Electronic Properties of Derived Materials

The electronic structure of this compound, as calculated by DFT, can provide a foundation for understanding the properties of larger molecules or polymers derived from it. The HOMO-LUMO gap is directly related to the electronic absorption properties of a molecule; a smaller gap generally corresponds to absorption at longer wavelengths.

By theoretically modeling polymers or oligomers incorporating the this compound unit, researchers can predict their optical and electronic properties. For instance, if this unit were incorporated into a conjugated polymer, its electron-withdrawing bromine atoms could influence the polymer's band gap, conductivity, and charge transport properties. Such theoretical screenings are instrumental in the field of materials science for designing novel organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic materials. While no specific studies on materials derived from this compound are prominent, the general principles of molecular modeling suggest that its unique electronic and structural features could be harnessed to create materials with tailored properties.

Q & A

Q. What are the recommended synthetic routes for 4,7-dibromo-2,3-dihydro-1H-indene?

A common approach involves bromination of the parent 2,3-dihydro-1H-indene scaffold. For example, selective bromination at the 4 and 7 positions can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis). Evidence from similar dihydroindene derivatives suggests that optimizing reaction temperature (0–25°C) and stoichiometry (2–3 equiv. Br₂) improves regioselectivity .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm regioselectivity. For example, aromatic protons adjacent to bromine atoms typically show downfield shifts (δ 7.2–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+Ag]+ adducts for brominated compounds) .

- GC × GC-TOFMS : Resolves complex mixtures in trace analysis, useful for studying degradation byproducts or impurities .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact.

- Ventilation : Use fume hoods or gloveboxes during synthesis to mitigate inhalation risks .

- Waste Disposal : Halogenated waste must be segregated and processed by certified hazardous waste facilities to prevent environmental contamination .

Advanced Research Questions

Q. How can iron-catalyzed cross-coupling reactions functionalize this compound?

Iron catalysts (e.g., Fe(acac)₃) enable coupling with Grignard reagents or alkynes. For example, substituting bromine with alkyne groups (via Sonogashira-like reactions) generates π-conjugated derivatives for materials science. Reaction optimization may involve ligand screening (e.g., N-heterocyclic carbenes) and inert atmospheres to suppress side reactions .

Case Study : In a related dihydroindene derivative, coupling with dec-1-yn-1-ylmagnesium bromide achieved 63% yield under phosphine-free conditions .

Q. How to address contradictions in spectroscopic data during structural elucidation?

- Comparative Analysis : Cross-validate NMR shifts with computational models (e.g., density functional theory) using InChI codes (e.g., 1S/C9H7Br2) to predict chemical environments .

- Isotopic Labeling : Use Br-enriched samples to distinguish bromine substitution patterns via isotopic splitting in mass spectra .

Q. What computational methods aid in studying this compound’s reactivity?

- Molecular Dynamics (MD) Simulations : Model bromine’s steric and electronic effects on reaction pathways (e.g., SN2 vs. radical mechanisms).

- Docking Studies : Predict binding interactions if the compound is used in drug design (e.g., targeting halogen-bonding proteins) .

Example : The IUPAC-standard InChIKey for related compounds (e.g., MFOOETCJBLULPZ-UHFFFAOYSA-N) facilitates database comparisons .

Q. What advanced applications exist for derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.